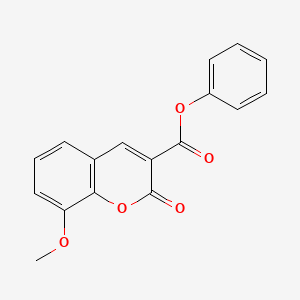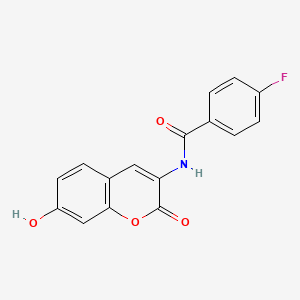![molecular formula C19H16BrNO3 B5336082 allyl 2-[(3-bromobenzoyl)amino]-3-phenylacrylate](/img/structure/B5336082.png)
allyl 2-[(3-bromobenzoyl)amino]-3-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 2-[(3-bromobenzoyl)amino]-3-phenylacrylate is a chemical compound that is used in scientific research for its potential biological and physiological effects. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action and potential applications in various fields. In
科学研究应用
Allyl 2-[(3-bromobenzoyl)amino]-3-phenylacrylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have potential anticancer properties and has been used in studies to develop new chemotherapy drugs. It has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioanalytical applications.
作用机制
The mechanism of action of allyl 2-[(3-bromobenzoyl)amino]-3-phenylacrylate is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is one of the reasons why it has potential as a chemotherapy drug.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell death in cancer cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
实验室实验的优点和局限性
One of the advantages of using allyl 2-[(3-bromobenzoyl)amino]-3-phenylacrylate in lab experiments is that it has been shown to have potent biological effects at low concentrations, making it a useful tool for studying cellular processes. However, one of the limitations of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the study of allyl 2-[(3-bromobenzoyl)amino]-3-phenylacrylate. One area of interest is the development of new chemotherapy drugs based on the structure of this compound. Additionally, this compound has potential as a therapeutic agent for various diseases, and further research is needed to understand its full potential in this area. Finally, this compound has potential as a fluorescent probe in bioanalytical applications, and further studies are needed to optimize its use in this area.
Conclusion:
This compound is a compound that has been studied extensively for its potential biological and physiological effects. This compound has been synthesized using a specific method and has been shown to have potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Further research is needed to fully understand the mechanism of action and potential applications of this compound, but it has the potential to be a useful tool in the study of cellular processes and the development of new therapeutic agents.
合成方法
The synthesis of allyl 2-[(3-bromobenzoyl)amino]-3-phenylacrylate involves the reaction of 3-bromobenzoyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then reacted with phenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product. This method has been optimized to produce high yields of the compound and has been used in various scientific studies.
属性
IUPAC Name |
prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-2-11-24-19(23)17(12-14-7-4-3-5-8-14)21-18(22)15-9-6-10-16(20)13-15/h2-10,12-13H,1,11H2,(H,21,22)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNGYGNVWOCASF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-bromonaphtho[1,2-b]selenophene-2-carboxylate](/img/structure/B5335999.png)

![2-ethyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidine-5-carboxamide](/img/structure/B5336026.png)

![2-(4-chloro-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5336032.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5336037.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5336043.png)
![2-{[5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5336050.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5336059.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(4-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5336064.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5336065.png)
![2-(2-furyl)-4-[(3-methoxy-2-methylphenoxy)methyl]-5-methyl-1,3-oxazole](/img/structure/B5336070.png)
![N~2~-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-D-leucinamide](/img/structure/B5336074.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(1H)-pyridinone](/img/structure/B5336075.png)
